molecular formula C8H14O4 B14438213 Ethyl propyl propanedioate CAS No. 75968-85-3

Ethyl propyl propanedioate

Cat. No.: B14438213
CAS No.: 75968-85-3
M. Wt: 174.19 g/mol
InChI Key: OLGXVKQPZBFKBA-UHFFFAOYSA-N
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Description

Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl propyl propanedioate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Propyl bromide, ethyl iodide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Alkylated Malonates: Further alkylation yields dialkylated malonates.

    Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.

Scientific Research Applications

Ethyl propyl propanedioate, also known as diethyl malonate, is a diester of malonic acid with the molecular formula C8H14O4C_8H_{14}O_4. It is used across various fields, particularly in organic synthesis, biological applications, and industrial applications. The compound is characterized by two carbonyl groups flanking a methylene group, which enhances the acidity of the hydrogen atoms in the methylene position, allowing for various chemical reactions.

Scientific Research Applications

Organic Synthesis: this compound is a building block in organic chemistry, useful in synthesizing pharmaceuticals like barbiturates and vitamins B1 and B6. It can undergo nucleophilic substitution reactions because it forms highly reactive enolate ions, making it useful for synthesizing substituted malonates.

Biological Applications: Research suggests that this compound can be used to synthesize biologically active compounds, which may have therapeutic uses. Interactions with nucleophiles can lead to modified structures that may exhibit biological activity. Studies exploring the interactions of this compound with biological systems have revealed its potential as a reagent in synthetic chemistry and its effects on biological pathways. Its ability to form radicals suggests possible applications in radical polymerization processes and complexation reactions with metal ions that could lead to novel material properties.

Industrial Applications: Investigations into the compound's interactions with enzymes suggest potential therapeutic applications, highlighting its versatility beyond traditional chemical uses.

Case Studies

Synthesis of Barbiturates: This compound has been used as an intermediate in synthesizing barbiturates, showing its importance in pharmaceutical chemistry.

Plasticizer Development: Research into using this compound as a plasticizer showed its efficiency is comparable to traditional plasticizers like DOP (Dioctyl Phthalate), suggesting it could be a non-toxic alternative in industrial applications.

Biological Activity Exploration: Studies into the compound's interactions with enzymes suggest it has potential therapeutic applications.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: It can inhibit the growth of certain bacterial strains, suggesting it could be an antimicrobial agent.
  • Antioxidant Activity: The compound can scavenge free radicals, which is important in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: It has been reported to inhibit specific enzymes, which may have implications in drug design for conditions like diabetes and cancer.

Mechanism of Action

The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .

Comparison with Similar Compounds

Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:

This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.

Properties

CAS No.

75968-85-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-O-ethyl 3-O-propyl propanedioate

InChI

InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3

InChI Key

OLGXVKQPZBFKBA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)OCC

Origin of Product

United States

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